molecular formula C14H18N2O B607880 2,2-Dimethyl-1-(5(S)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one CAS No. 2049868-46-2

2,2-Dimethyl-1-(5(S)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one

Cat. No. B607880
M. Wt: 230.311
InChI Key: NJQVSLWJBLPTMD-LBPRGKRZSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves understanding the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include understanding the reaction mechanisms, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

  • Pyrazole Derivatives as Analytical Reagents and Medicinal Substances : Pyrazole derivatives are valuable in analytical chemistry, dye production, and medicine. They serve as good analytical reagents for metal ions and are promising organic ligands in the synthesis of organometallic coordination polymers (Babadeev & Stroganova, 2020).

  • Structural Diversity Through Alkylation and Ring Closure Reactions : 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a similar compound, is used to generate a structurally diverse library of compounds, demonstrating the versatility of such derivatives in chemical synthesis (Roman, 2013).

  • Molecular Docking and Computational Studies : Studies involving molecular docking and computational analysis of similar pyrazole derivatives indicate their potential in understanding molecular interactions and drug design (Jayasudha, Balachandran, & Narayana, 2020).

  • Synthesis of Antipyrazoline Derivatives for Various Applications : The synthesis of 1 N-acetyl pyrazoles and related compounds, including some 1-(3-(3,4-dimethylphenyl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole-1-yl) ethanones, shows the diverse applications of these compounds in chemical research (Thirunarayanan & Sekar, 2016).

  • Antibacterial Activities of Schiff Bases Containing Pyrazole Derivatives : Schiff bases derived from pyrazole compounds have been found to exhibit moderate to good antibacterial activity, showcasing their potential in pharmaceutical applications (Asiri & Khan, 2010).

  • Fluorescent Chemosensor Applications : Pyrazole derivatives have been studied for their use as fluorescent chemosensors, particularly for the detection of metal ions, highlighting their utility in analytical chemistry (Asiri et al., 2018).

  • Intermolecular Interactions in Antipyrine-like Derivatives : The synthesis and analysis of antipyrine derivatives provide insights into intermolecular interactions, useful in the design of new materials and drugs (Saeed et al., 2020).

  • Synthesis and Characterization of Metallomacrocyclic Complexes : The synthesis of metallomacrocyclic complexes using pyrazole derivatives demonstrates their application in coordination chemistry (Guerrero et al., 2008).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. Material Safety Data Sheets (MSDS) are often referred to for this information.


Future Directions

This involves understanding the potential future applications of the compound and areas of future research.


properties

IUPAC Name

2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQVSLWJBLPTMD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N1[C@@H](CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,2-Dimethyl-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

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